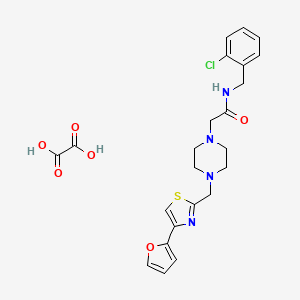

N-(2-chlorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2S.C2H2O4/c22-17-5-2-1-4-16(17)12-23-20(27)13-25-7-9-26(10-8-25)14-21-24-18(15-29-21)19-6-3-11-28-19;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKIYESTFVFVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate (CAS Number: 1351610-13-3) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 521.0 g/mol. The compound features a complex structure that includes a piperazine ring, a thiazole moiety, and a furan ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1351610-13-3 |

| Molecular Formula | C23H25ClN4O6S |

| Molecular Weight | 521.0 g/mol |

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values in the low micromolar range .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been explored. For example, studies on N-benzyl 2-amino acetamides have shown promising results in maximal electroshock seizure (MES) models, with effective doses lower than conventional treatments like phenobarbital . The structural modifications involving the piperazine and thiazole rings are crucial for enhancing anticonvulsant activity.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups on the aromatic rings enhances the biological activity of thiazole derivatives. Specifically, para-halogen substitutions have been associated with increased potency in anticancer assays. The combination of furan and thiazole rings may also contribute synergistically to the overall biological effects observed in vitro .

Case Studies

- Anticancer Efficacy : In a study published in Pharmacology Research, a series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Compounds with similar structural features to this compound exhibited significant inhibition of cell viability, suggesting that this compound may possess similar anticancer properties .

- Anticonvulsant Properties : A comparative analysis of various piperazine derivatives revealed that modifications at the 1-position significantly influence anticonvulsant activity. Compounds with thiazole rings showed enhanced efficacy in MES models, indicating potential therapeutic applications for seizure disorders .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported that thiazole-integrated compounds demonstrated significant cytotoxicity against human lung adenocarcinoma cells, suggesting that N-(2-chlorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate could be explored for similar applications .

Antimicrobial Properties

Compounds with thiazole structures have also been evaluated for their antimicrobial activity. Research indicates that thiazole derivatives can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. The compound may possess similar properties, warranting further investigation into its efficacy against various pathogens .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties, particularly in the development of anxiolytic and antidepressant medications. Compounds with piperazine structures have shown potential in modulating neurotransmitter systems, which could be relevant for mental health disorders . Therefore, this compound might be investigated for similar neuroactive effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship is crucial for developing more effective derivatives with improved biological activity.

Case Studies

Several studies have focused on the SAR of thiazole-containing compounds:

- Anticancer Studies : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, demonstrating a correlation between specific structural modifications and enhanced cytotoxic effects .

- Antimicrobial Activity : Thiazoles were tested against multiple bacterial strains, revealing that certain substitutions significantly increased antibacterial potency .

Comparison with Similar Compounds

Piperazine-Thiazole Core

The piperazine-thiazole scaffold is a common feature in the target compound and analogs (e.g., compounds 13–18 in ). Modifications to the piperazine ring (e.g., 4-methoxyphenyl in compound 13 vs. 4-chlorophenyl in compound 14) influence melting points and molecular weights, with chlorinated derivatives generally having higher molecular weights . The thiazole ring’s substitution (e.g., furan-2-yl in the target compound vs. p-tolyl in compound 13) may alter electronic properties and binding affinity to targets like matrix metalloproteinases (MMPs) or P-glycoprotein (P-gp) .

Bioactivity Comparisons

- P-gp Inhibition : Compound 4 () demonstrates significant P-gp inhibition, enhancing paclitaxel bioavailability. The target compound’s 2-chlorobenzyl group may similarly modulate P-gp, though experimental validation is needed .

- Antimicrobial Activity: Compounds with sulfonylpiperazine-benzothiazole motifs () exhibit gram-positive antibacterial and antifungal effects. The target compound’s furan-thiazole group could confer analogous activity, as furan derivatives are known for antimicrobial properties .

- Anti-Inflammatory Potential: Urea-linked analogs () show high yields and structural complexity, suggesting the target compound’s acetamide-oxalate structure might be optimized for similar enzyme inhibition (e.g., MMPs or cyclooxygenases) .

Physicochemical Properties

- Melting Points : Piperazine-thiazole derivatives typically exhibit high melting points (e.g., 289–303°C in ), likely due to hydrogen bonding and aromatic stacking. The target compound’s oxalate salt may further increase thermal stability .

- Molecular Weight : The target compound’s molecular weight is expected to exceed 450 g/mol (estimated from analogs in –3), placing it within the "drug-like" range for oral bioavailability .

Q & A

[Basic] What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole and piperazine moieties. Key steps include:

- Coupling reactions using catalysts (e.g., palladium for cross-couplings) and protective groups (e.g., Boc for amines) to prevent side reactions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction selectivity .

- Temperature control : Reactions often proceed at 50–80°C under inert atmospheres to stabilize intermediates .

Yield optimization requires stoichiometric balancing of reagents and purification via column chromatography or recrystallization .

[Advanced] How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) during structural elucidation?

Discrepancies may arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:

- 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity between protons and carbons .

- High-resolution mass spectrometry (HRMS) to distinguish isobaric species and validate the molecular formula .

- Comparative analysis with structurally similar compounds or computational prediction tools (e.g., ACD/Labs) .

| Technique | Purpose | Example Use Case |

|---|---|---|

| 1H NMR | Confirm proton environments | Assign aromatic protons in the thiazole ring |

| HRMS | Validate molecular weight | Differentiate between oxidation byproducts |

[Basic] Which analytical techniques are essential for confirming structural integrity?

Critical techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm proton/carbon environments (e.g., furan and thiazole resonances) .

- Infrared (IR) spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves solid-state structures and polymorphs .

[Advanced] What experimental strategies are recommended for investigating polymorphic or cocrystal forms?

Polymorph screening involves:

- Solvent-mediated crystallization : Testing solvents of varying polarity (e.g., ethanol, acetonitrile) to induce different crystalline forms .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points of polymorphs) .

- XRPD : Distinguishes between anhydrous, hydrated, or solvated forms via diffraction patterns .

[Basic] What are the critical functional groups, and how do they influence reactivity?

Key groups and their roles:

- Thiazole ring : Participates in π-π stacking interactions; susceptible to electrophilic substitution .

- Piperazine : Provides basicity and hydrogen-bonding sites for target binding .

- Oxalate counterion : Enhances solubility in aqueous media .

- Chlorobenzyl group : Increases lipophilicity, affecting membrane permeability .

[Advanced] How can kinetic studies elucidate degradation pathways under varying pH conditions?

Methodology includes:

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C, sampling at intervals for HPLC analysis .

- Identification of degradation products : LC-MS/MS profiles reveal hydrolyzed or oxidized species (e.g., cleavage of the acetamide bond) .

- Arrhenius modeling : Predicts shelf-life by correlating degradation rates with temperature .

[Basic] What solvents and catalysts are typically employed in synthesis?

- Solvents : DMF (for nucleophilic substitutions), DCM (for coupling reactions), and THF (for Grignard reactions) .

- Catalysts : Triethylamine (acid scavenger), palladium catalysts (cross-couplings), and NaH (base for deprotonation) .

[Advanced] What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases) .

- Molecular dynamics (MD) : Assesses binding stability over time in simulated physiological conditions .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole) with activity .

[Basic] How is purity assessed during and after synthesis?

- In-process monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

- Final purity : HPLC with UV detection (≥95% area normalization) and elemental analysis validate composition .

[Advanced] How to reconcile contradictory biological activity data across assay systems?

Strategies include:

- Orthogonal assays : Compare results from enzymatic assays (e.g., kinase inhibition) and cell-based viability tests .

- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound bioavailability .

- Meta-analysis : Statistically evaluate dose-response curves across studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.